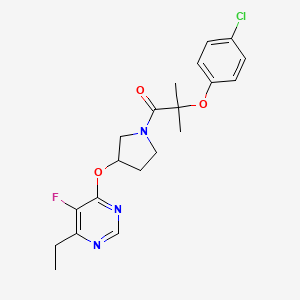

![molecular formula C16H12N2S B2937462 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol CAS No. 477854-92-5](/img/structure/B2937462.png)

4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol” is a complex organic molecule. It likely contains a biphenyl group (two connected phenyl rings) and a pyrimidine ring, which are common structures in many organic compounds .

Synthesis Analysis

While specific synthesis methods for “4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol” were not found, similar compounds often involve reactions like Friedel-Crafts alkylation . This reaction involves an electrophilic aromatic substitution where a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis

The molecular structure of “4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol” likely involves a biphenyl group and a pyrimidine ring . The exact structure would depend on the specific arrangement and bonding of these groups.Applications De Recherche Scientifique

Electronic and Photophysical Properties

Pyrimidine derivatives, including 4,6-di(thiophen-2-yl)pyrimidine and its analogs, have been investigated for their charge transfer properties. These studies focus on tuning the electronic, photophysical, and charge transfer properties of pyrimidine derivatives through structural modifications, aiming to enhance their performance in applications such as hole and electron transfer materials. The research indicates that these compounds may offer comparable or better performance than commonly used materials in electronic devices (Irfan, 2014).

Non-Covalent Interactions and Material Synthesis

Investigations into non-covalent interactions within pyrimidine derivatives have led to the synthesis of compounds with potential applications in materials science. For example, the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas have been reported, highlighting the role of hydrogen bonds, van der Waals interactions, and other non-covalent interactions in determining the properties of these materials (Zhang et al., 2018).

Nonlinear Optical Materials

Pyrimidine derivatives have also been explored for their nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. Research into the structural parameters, electronic properties, and NLO characteristics of thiopyrimidine derivatives has provided valuable insights into designing materials with enhanced NLO activity, suggesting potential uses in high-tech optoelectronic devices (Hussain et al., 2020).

Luminescent Materials

Studies on bipolar luminescent materials containing pyrimidine terminals have revealed that these compounds exhibit bright fluorescence and excellent quantum yields in the blue region. Such properties make them promising candidates for optoelectronic applications, where efficient electron injection and transfer abilities are desired (Weng et al., 2013).

Corrosion Inhibition

Pyrimidine derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, relevant to the petroleum industry. The studies demonstrate that these compounds can significantly inhibit corrosion, providing a basis for developing new materials for industrial applications (Haque et al., 2017).

Propriétés

IUPAC Name |

6-(4-phenylphenyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c19-16-17-11-10-15(18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPUFWHIQXWSTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)

![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)

![5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937395.png)

![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)

![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)

![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)